3-Mercapto-1-propanol
Overview
Description
3-Mercapto-1-propanol: is an organic compound with the molecular formula C3H8OS . It is a colorless liquid with a characteristic thiol odor. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Mechanism of Action
Target of Action
3-Mercapto-1-propanol is a versatile compound used in various biochemical applications. It primarily targets the formation of self-assembled monolayers (SAMs) on surfaces . These SAMs are hydrophilic, meaning they have an affinity for water, which makes them useful in a variety of biochemical and industrial applications .
Mode of Action
The compound interacts with its targets through the formation of covalent bonds. The mercapto (-SH) group in this compound forms a bond with the surface of the target, resulting in the formation of a monolayer . This compound is also used as a traceless linker for the chemical and enzymatic synthesis of oligosaccharides .
Biochemical Pathways
It’s known that the compound plays a crucial role in the formation of hydrophilic sams, which can affect various biochemical pathways depending on the specific application .
Pharmacokinetics
Given its use in the formation of sams and as a linker in oligosaccharide synthesis, it’s likely that these properties would be influenced by the specific environment and application .
Result of Action
The primary result of this compound’s action is the formation of hydrophilic SAMs. These SAMs can be used to modify surfaces in a variety of ways, making them useful in a wide range of applications, from industrial processes to biochemical research . Additionally, when used as a linker in oligosaccharide synthesis, this compound allows for the creation of complex carbohydrate structures .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the formation of SAMs can be affected by factors such as temperature, pH, and the presence of other chemicals . Similarly, the compound’s use as a linker in oligosaccharide synthesis would be influenced by the specific conditions of the reaction, such as the presence of enzymes and other reactants .
Biochemical Analysis
Biochemical Properties
3-Mercapto-1-propanol plays a significant role in biochemical reactions due to its thiol group, which can form disulfide bonds with other thiol-containing molecules. This compound interacts with various enzymes and proteins, including those involved in redox reactions. For example, this compound can act as a reducing agent, breaking disulfide bonds in proteins and thereby altering their structure and function. It is also used in the synthesis of oligosaccharides, where it serves as a linker that can be removed without leaving any trace .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways by modulating the redox state of cells, which in turn affects gene expression and cellular metabolism. For instance, the reducing properties of this compound can lead to the activation or inhibition of redox-sensitive transcription factors, thereby altering gene expression patterns. Additionally, this compound can impact cellular metabolism by interacting with enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its thiol group, which can form covalent bonds with other thiol-containing molecules. This interaction can lead to the reduction of disulfide bonds in proteins, resulting in changes in protein structure and function. Furthermore, this compound can act as an inhibitor or activator of enzymes by binding to their active sites or altering their redox state. These molecular interactions can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under normal laboratory conditions but can degrade when exposed to light or high temperatures. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity. Studies have shown that the stability of this compound can be maintained by storing it in a cool, dry place and protecting it from light .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can act as a reducing agent and modulate cellular redox state without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to redox reactions. It interacts with enzymes such as thioredoxin and glutathione reductase, which are involved in maintaining cellular redox balance. By modulating the activity of these enzymes, this compound can influence metabolic flux and the levels of metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters and can bind to proteins that facilitate its distribution within the cell. The localization and accumulation of this compound can affect its activity and function, influencing cellular processes such as signaling and metabolism .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the cytoplasm, where it interacts with cytoplasmic proteins and enzymes, or to the mitochondria, where it can influence mitochondrial function and redox balance .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Addition Reaction with Allyl Alcohol: One method involves the addition reaction of a compound with allyl alcohol, followed by hydrolysis to produce 3-Mercapto-1-propanol.
Photochemical Installation: Another method involves the photochemical installation of a 3-mercaptoethanol linker, which is stable during chemical and enzymatic glycosylation reactions.
Industrial Production Methods: Industrial production methods for this compound typically involve the use of high-yield reactions without the need for pyrophoric reagents, making the process safer and more efficient .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Mercapto-1-propanol can undergo oxidation reactions to form disulfides or sulfonic acids.
Reduction: It can be reduced to form various thiol derivatives.
Substitution: The compound can participate in substitution reactions, where the hydroxyl group or the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Disulfides: Formed through oxidation.
Thiol Derivatives: Formed through reduction.
Substituted Propanols: Formed through substitution reactions.
Scientific Research Applications
Chemistry:
- Used to produce hydrophilic self-assembled monolayers (SAMs) .
- Acts as a traceless linker for the chemical and enzymatic synthesis of oligosaccharides .
Biology:
- Utilized in the synthesis of biologically active molecules and as a reagent in various biochemical assays.
Medicine:
- Investigated for its potential therapeutic applications due to its ability to interact with biological molecules.
Industry:
- Employed in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Comparison with Similar Compounds
- 1-Mercapto-2-propanol
- 6-Mercapto-1-hexanol
- 3-Mercaptopropionic acid
- 2-Mercaptoethanol
Comparison:
- 1-Mercapto-2-propanol: Similar in structure but differs in the position of the thiol group, affecting its reactivity and applications.
- 6-Mercapto-1-hexanol: Has a longer carbon chain, which influences its physical properties and uses.
- 3-Mercaptopropionic acid: Contains a carboxylic acid group, making it more acidic and suitable for different reactions.
- 2-Mercaptoethanol: Shorter carbon chain, commonly used as a reducing agent in biochemical applications.
3-Mercapto-1-propanol is unique due to its balanced properties, making it versatile for various applications in different fields .
Properties
IUPAC Name |
3-sulfanylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8OS/c4-2-1-3-5/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLSSLVZXJBVHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051836 | |
Record name | 3-Mercapto-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless viscous liquid; [Sigma-Aldrich MSDS] | |
Record name | 3-Mercapto-1-propanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19913 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
19721-22-3, 63947-56-8 | |
Record name | 3-Mercapto-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19721-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Mercapto-1-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019721223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanol, mercapto- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063947568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19721-22-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46437 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propanol, 3-mercapto- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Mercapto-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Mercapto-1-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Mercapto-1-propanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WY6F8YVC7Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.